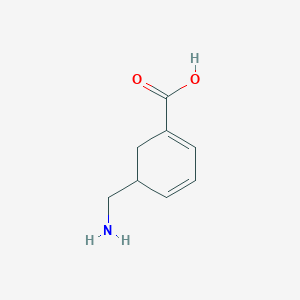
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid, also known as ACBC, is a novel amino acid that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. ACBC is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins. It was first synthesized in 1989 by researchers at the University of Tokyo, and since then, its synthesis method and potential applications have been extensively studied.
Mécanisme D'action
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid acts as a partial agonist at the glycine site on the NMDA receptor, meaning that it can activate the receptor but to a lesser extent than glycine itself. This results in a decrease in the excitability of neurons, which can have therapeutic effects in neurological disorders such as epilepsy and chronic pain.
Effets Biochimiques Et Physiologiques
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA, a neurotransmitter that has inhibitory effects on the nervous system. 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has also been found to decrease the levels of glutamate, a neurotransmitter that has excitatory effects on the nervous system. These effects suggest that 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid may have potential as a therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid is that it is a non-proteinogenic amino acid, meaning that it can be easily distinguished from other amino acids in biological samples. This allows for the accurate measurement of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid levels in biological fluids and tissues. However, one limitation of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid is that it is not commercially available, and must be synthesized in the laboratory. This can be time-consuming and expensive, limiting its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid. One area of focus is the development of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid-based drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Another area of focus is the study of the pharmacokinetics and pharmacodynamics of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid, including its metabolism and distribution in the body. Additionally, further research is needed to fully understand the mechanism of action of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid and its effects on the nervous system.
Méthodes De Synthèse
The synthesis of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by reduction with sodium borohydride. The resulting product is then treated with chloroacetic acid to form 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid. The synthesis method has been optimized and improved over the years, allowing for the production of large quantities of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid with high purity.
Applications De Recherche Scientifique
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has been found to have potential applications in drug discovery and development. It has been shown to have affinity for the glycine site on the NMDA receptor, which is involved in learning and memory processes. 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has also been found to have anticonvulsant and analgesic effects in animal models, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Propriétés
Numéro CAS |
134039-31-9 |
|---|---|
Nom du produit |
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-(aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-3,6H,4-5,9H2,(H,10,11) |
Clé InChI |
FGBPJZKBYYFXOE-UHFFFAOYSA-N |
SMILES |
C1C(C=CC=C1C(=O)O)CN |
SMILES canonique |
C1C(C=CC=C1C(=O)O)CN |
Synonymes |
1,3-Cyclohexadiene-1-carboxylicacid,5-(aminomethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



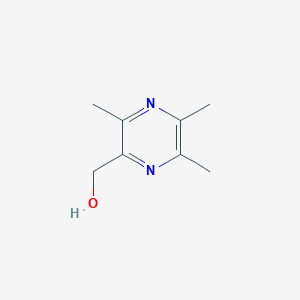
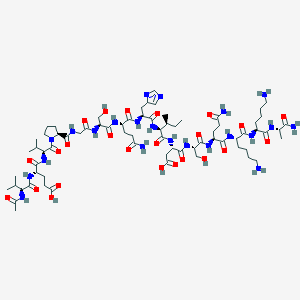

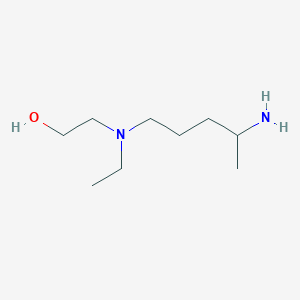

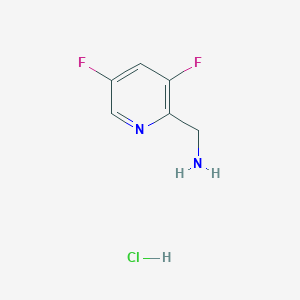
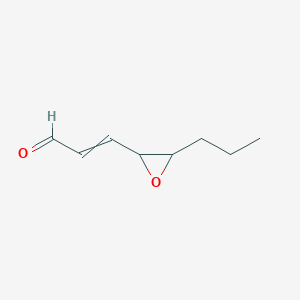
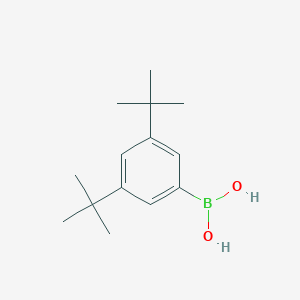
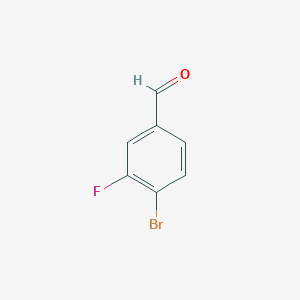
![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)
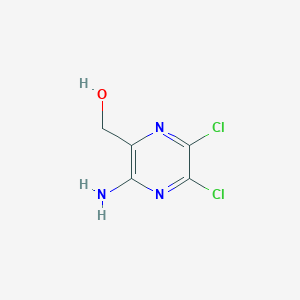
![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)

